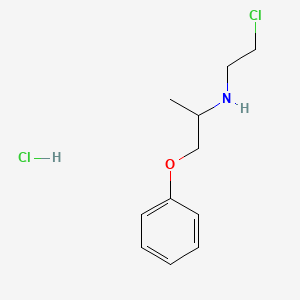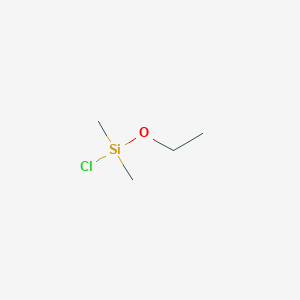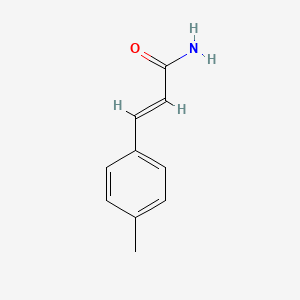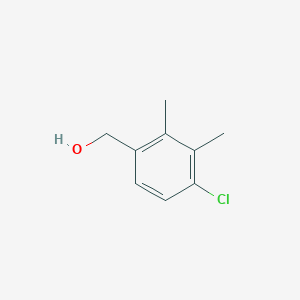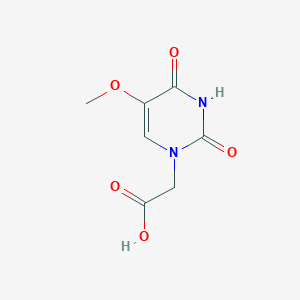
2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid
描述
2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid, also known as MDPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MDPA has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid is not fully understood, but it is believed to act through the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. 2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid has also been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid has been found to have a range of biochemical and physiological effects. In cancer research, 2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. In neurology, 2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid has been found to protect neurons from oxidative stress and reduce inflammation in the brain. In immunology, 2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid has been found to enhance the activity of natural killer cells and regulate the production of cytokines.
实验室实验的优点和局限性
2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid has several advantages for lab experiments, including its stability and solubility in water and organic solvents. 2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid is also relatively easy to synthesize, making it accessible for research purposes. However, 2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid has some limitations, including its potential toxicity and lack of specificity for certain enzymes.
未来方向
There are several future directions for research on 2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid. One area of interest is the development of 2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid derivatives with improved specificity and efficacy. Another area of research is the investigation of 2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid's potential to treat other diseases, such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid and its potential side effects.
Conclusion:
In conclusion, 2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid is a synthetic compound that has shown potential therapeutic applications in cancer research, neurology, and immunology. 2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid as a therapeutic agent.
科学研究应用
2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid has been studied for its potential therapeutic applications in various areas of medicine, including cancer research, neurology, and immunology. 2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid has been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. In neurology, 2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(5-Methoxy-2,4-dioxopyrimidin-1-yl)acetic acid has also been found to have immunomodulatory effects, regulating the immune system's response to infection and inflammation.
属性
IUPAC Name |
2-(5-methoxy-2,4-dioxopyrimidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5/c1-14-4-2-9(3-5(10)11)7(13)8-6(4)12/h2H,3H2,1H3,(H,10,11)(H,8,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHDSCSILBAHMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=O)NC1=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methoxy-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B3247866.png)
![2-Oxa-6-azaspiro[3.5]nonane, 6-cyclopropyl-](/img/structure/B3247880.png)




![3-Piperidinemethanamine, 1-[(1-methyl-3-pyrrolidinyl)methyl]-](/img/structure/B3247912.png)
![Ethanone, 1-[2-[2-[(1-methylethyl)amino]cyclopropyl]-1-pyrrolidinyl]-](/img/structure/B3247927.png)
![5,8-Dioxaspiro[3.4]octan-2-one](/img/structure/B3247956.png)
